molecular formula C10H19F3N2 B13330608 2-Methyl-1-(4-(trifluoromethyl)piperidin-1-yl)propan-2-amine

2-Methyl-1-(4-(trifluoromethyl)piperidin-1-yl)propan-2-amine

Cat. No.: B13330608
M. Wt: 224.27 g/mol
InChI Key: LCJLGFBJWKNHKA-UHFFFAOYSA-N
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Description

2-Methyl-1-(4-(trifluoromethyl)piperidin-1-yl)propan-2-amine is a synthetic organic compound that features a piperidine ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(4-(trifluoromethyl)piperidin-1-yl)propan-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(trifluoromethyl)piperidine with 2-bromo-2-methylpropane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the product. Additionally, the use of greener solvents and catalysts is explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(4-(trifluoromethyl)piperidin-1-yl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the carbon atoms adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2-Methyl-1-(4-(trifluoromethyl)piperidin-1-yl)propan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(4-(trifluoromethyl)piperidin-1-yl)propan-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-(trifluoromethyl)pyridine
  • 2-(Trifluoromethyl)pyridin-4-amine

Uniqueness

2-Methyl-1-(4-(trifluoromethyl)piperidin-1-yl)propan-2-amine is unique due to its specific substitution pattern on the piperidine ring. The presence of the trifluoromethyl group imparts distinct physicochemical properties, such as increased stability and lipophilicity, which can be advantageous in various applications.

This compound’s unique structure and properties make it a valuable subject of study in multiple scientific disciplines.

Properties

Molecular Formula

C10H19F3N2

Molecular Weight

224.27 g/mol

IUPAC Name

2-methyl-1-[4-(trifluoromethyl)piperidin-1-yl]propan-2-amine

InChI

InChI=1S/C10H19F3N2/c1-9(2,14)7-15-5-3-8(4-6-15)10(11,12)13/h8H,3-7,14H2,1-2H3

InChI Key

LCJLGFBJWKNHKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1CCC(CC1)C(F)(F)F)N

Origin of Product

United States

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